3,4-Dihydroxybutanoic acid chemical properties
3,4-Dihydroxybutanoic acid chemical properties
An In-depth Technical Guide to 3,4-Dihydroxybutanoic Acid: Chemical Properties and Methodologies
Introduction
3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is an omega-hydroxy fatty acid that serves as a versatile chiral intermediate in organic synthesis and a key metabolite in biochemical research.[1][2] Structurally, it is butyric acid substituted with hydroxy groups at the 3 and 4 positions.[1] This document provides a comprehensive overview of the chemical and physical properties of 3,4-DHBA, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.
Chemical and Physical Properties
3,4-Dihydroxybutanoic acid is a colorless, crystalline solid that is soluble in water.[2] Its structure, featuring both a primary and a secondary alcohol group in addition to a carboxylic acid, makes it a valuable building block for synthesizing complex molecules.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3,4-Dihydroxybutanoic acid.
| Property | Value | Source Citation |
| Identifiers | ||
| IUPAC Name | 3,4-dihydroxybutanoic acid | [1][4] |
| CAS Number | 1518-61-2; 51267-44-8 | [1][5] |
| Chemical Formula | C₄H₈O₄ | [1][4] |
| Molecular Properties | ||
| Average Molecular Weight | 120.10 g/mol | [1][4] |
| Monoisotopic Molecular Weight | 120.04225873 Da | [1][6] |
| pKa (Strongest Acidic) | 4.09 - 4.27 (Predicted) | [4][7] |
| Physical Properties | ||
| Physical Description | Solid | [1][2] |
| Boiling Point | 408.9 ± 35.0 °C (Predicted) | [5][8] |
| Density | 1.420 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Water Solubility | 832 g/L (Predicted) | [4][9] |
| logP | -1.5 to -1.6 (Predicted) | [1][4][6] |
| Structural Properties | ||
| Polar Surface Area | 77.76 Ų | [4][9] |
| Rotatable Bond Count | 3 | [4][9] |
| Hydrogen Acceptor Count | 4 | [4][9] |
| Hydrogen Donor Count | 3 | [4][9] |
| Spectrometry | ||
| GC-MS Major Peaks (m/z) | 147.0, 189.0, 117.0, 133.0, 101.0 | [1] |
| Chiral Properties | ||
| Optical Activity ([α]/D) | -25 ± 5° (c=0.1 in 0.1 M HCl, for (S)-isomer) | [5] |
Biological Significance and Pathways
3,4-Dihydroxybutanoic acid is a normal human metabolite found in urine, blood, and cerebrospinal fluid.[4][5] Healthy adults excrete approximately 0.37 ± 0.15 mmoles per 24 hours.[5] Its biological concentrations are of significant clinical interest.
Role in SSADH Deficiency
The most notable role of 3,4-DHBA is as a biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder affecting the degradation pathway of the neurotransmitter GABA (gamma-aminobutyric acid).[4] In individuals with this deficiency, the enzyme that converts succinic semialdehyde to succinic acid is impaired. This blockage leads to the accumulation of upstream metabolites, including GHB (gamma-hydroxybutyrate), which is subsequently reduced to form 3,4-DHBA, leading to significantly increased excretion of this compound.[4][5]
Caption: GABA degradation pathway and the impact of SSADH deficiency.
Other Biological Roles
-
Satiety Factor: 3,4-DHBA is believed to play a role in satiety, the feeling of fullness, and may suppress food intake.[4]
-
Dementia Biomarker: Elevated serum levels of 3,4-DHBA have been associated with dementia and may serve as a potential predictive biomarker.[4]
-
Food Component: The compound is found in certain foods, likely formed from the degradation of di- and polysaccharides during cooking.[4]
Experimental Protocols
Synthesis Methodologies
This protocol describes a process for preparing 3,4-DHBA from a glucose source, such as starch or maltose, via oxidative cleavage.[10]
-
Reaction Setup: Combine a glucose source (e.g., starch) with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).[10]
-
Oxidation: Add a peroxide oxidizing agent, such as hydrogen peroxide, to the mixture. The reaction transforms the glucose units into 3,4-dihydroxybutyric acid and glycolic acid.[10]
-
Separation: After the reaction is complete, the resulting 3,4-DHBA can be separated from the reaction mixture. One method involves the distillation of the co-product, glycolic acid.[10]
-
Purification: Further purification of the 3,4-DHBA can be achieved using standard chromatographic techniques to yield the final product.
This protocol outlines a method for the stereospecific synthesis of 3,4-DHBA from glucose using engineered Escherichia coli.[11]
-
Strain Engineering: Engineer an E. coli strain to express the necessary enzymes for the 3-hydroxyalkanoic acid (3HA) synthesis platform. This involves integrating the 3HA platform with the endogenous glyoxylate (B1226380) shunt.[11]
-
Culture and Fermentation: Culture the engineered E. coli in a suitable medium with glucose as the sole carbon source. Maintain optimal conditions (temperature, pH, aeration) for cell growth and product synthesis in a shake flask or bioreactor.[11]
-
Pathway Induction: Induce the expression of the pathway enzymes at an appropriate point during cell growth. Overcoming the repression of the glyoxylate shunt is critical for product synthesis.[11]
-
Product Extraction: After fermentation, separate the cells from the culture medium. Extract the 3,4-DHBA from the supernatant.
-
Purification and Analysis: Purify the extracted compound using liquid chromatography. Confirm the identity and quantify the titer of 3,4-DHBA using methods like GC-MS or NMR. This biosynthetic route has achieved titers of approximately 1 g/L at the shake flask scale.[11]
Caption: Workflow for microbial synthesis and analysis of 3,4-DHBA.
Analytical Methodologies
This protocol provides a general method for preparing biofluid samples for metabolomic analysis via benchtop NMR, as used in studies identifying 3,4-DHBA.[12]
-
Sample Collection: Collect biofluid (e.g., urine, plasma). For urine, centrifuge to remove particulate matter.
-
Buffering: To a defined volume of the biofluid, add a phosphate (B84403) buffer solution to adjust the pH to a standard value (e.g., 7.40).[12]
-
Internal Standard: The buffer should contain D₂O for field locking, a chemical shift reference such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid (TMSP), and a bacteriostatic agent like sodium azide.[12]
-
NMR Analysis: Transfer the prepared sample to an NMR tube. Acquire one-dimensional ¹H NMR spectra using an experiment with water signal presaturation.[12]
-
Data Processing: Process the resulting spectra to identify and quantify metabolites, including 3,4-dihydroxybutanoic acid, by comparing signals to reference databases.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of 3,4-DHBA, often after derivatization to increase volatility.
-
Derivatization: Chemically modify the sample containing 3,4-DHBA (e.g., through silylation) to convert the non-volatile acid and alcohol groups into volatile esters and ethers.
-
Injection: Inject the derivatized sample into the GC system.
-
Separation: Separate the components of the sample on a capillary column. The temperature program is optimized to resolve 3,4-DHBA from other metabolites.
-
Detection: As components elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects the resulting ions.
-
Identification: Identify the 3,4-DHBA derivative by its characteristic retention time and mass spectrum, which shows major peaks at m/z values of 147.0, 189.0, 117.0, 133.0, and 101.0.[1]
Caption: Logical relationship of 3,4-DHBA to its biological roles.
References
- 1. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1518-61-2: 3,4-dihydroxybutanoic acid | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dihydroxybutanoic Acid | High-Purity Research Chemical [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]
- 5. 3,4-dihydroxy-Butanoic acid | 51267-44-8 [chemicalbook.com]
- 6. (S)-3,4-dihydroxybutyric acid | C4H8O4 | CID 10920498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961) - FooDB [foodb.ca]
- 10. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
- 11. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 12. mdpi.com [mdpi.com]
